2-(Piperidin-4-yl)pyrimidine hydrochloride
Overview
Description
“2-(Piperidin-4-yl)pyrimidine hydrochloride” is a chemical compound with the CAS Number: 690261-64-4 . It has a molecular weight of 199.68 and its linear formula is C9H14ClN3 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H14ClN3 . The compound is a solid at room temperature .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 199.68 and its linear formula is C9H14ClN3 .Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
2-(Piperidin-4-yl)pyrimidine hydrochloride falls under the category of pyrimidine derivatives, which are widely recognized for their versatile applications in medicinal chemistry. Pyrimidine-based compounds are the building blocks of DNA and RNA, making them essential for a myriad of biological processes. The structural diversity and functional versatility of pyrimidine derivatives have led to their extensive exploration in drug discovery and development.
Dipeptidyl Peptidase IV Inhibitors :
- Pyrimidine derivatives, including structures like 2-(Piperidin-4-yl)pyrimidine, have been reported as potent dipeptidyl peptidase IV (DPP IV) inhibitors, playing a crucial role in the treatment of type 2 diabetes mellitus. These compounds inhibit the hydrolysis of incretin molecules by DPP IV, thereby promoting insulin secretion and offering a therapeutic pathway for diabetes management (Mendieta, Tarragó, & Giralt, 2011).
Synthesis of 5H-Pyrano[2,3-d]pyrimidine Scaffolds :
- The pyranopyrimidine core, a structure closely related to 2-(Piperidin-4-yl)pyrimidine, is a fundamental precursor in the synthesis of various pharmaceuticals. The synthesis of these scaffolds involves diverse catalysts, showcasing the compound's significant role in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Anti-cancer Applications :
- Pyrimidine scaffolds have shown extensive anticancer activity through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. This highlights the compound's significant role in the development of future cancer therapies (Kaur et al., 2014).
Optical Sensors and Biological Applications :
- Pyrimidine derivatives are also used as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for various biological and medicinal applications (Jindal & Kaur, 2021).
Anti-Alzheimer's Agents :
- The pyrimidine structure has been investigated for its potential as a therapeutic agent against Alzheimer's disease. The emphasis on structure-activity relationship (SAR) studies has facilitated the development of pyrimidine-based anti-Alzheimer's agents (Das et al., 2021).
Anti-inflammatory Applications :
- Pyrimidine derivatives have been linked with potent anti-inflammatory effects, attributable to their inhibitory response against vital inflammatory mediators. The extensive SAR analysis provides clues for synthesizing novel analogs with enhanced anti-inflammatory activities (Rashid et al., 2021).
Safety and Hazards
The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled . It is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If inhaled, the victim should be moved to fresh air .
Future Directions
While specific future directions for “2-(Piperidin-4-yl)pyrimidine hydrochloride” were not found in the search results, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field of research.
Mechanism of Action
Target of Action
2-(Piperidin-4-yl)pyrimidine hydrochloride is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine and its derivatives are known to regulate several crucial signaling pathways essential for the establishment of various diseases .
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties, which contribute to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Action Environment
Like other pharmaceutical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-yl)pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, thereby influencing their activity. For instance, it could inhibit the activity of a kinase by binding to its active site, preventing substrate phosphorylation. Alternatively, it might activate an enzyme by inducing a conformational change that enhances its catalytic activity. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and room temperature conditions . Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. Additionally, at very high doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity or organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It may interact with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics. These interactions can affect metabolic flux and alter the levels of specific metabolites. For example, this compound might inhibit the activity of a cytochrome P450 enzyme, leading to an accumulation of its substrate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments. For instance, it might be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it might affect mitochondrial function and cellular energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
2-piperidin-4-ylpyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKXHOSBSOOQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719238 | |
Record name | 2-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-64-4 | |
Record name | 2-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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